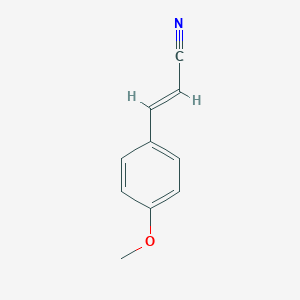

4-Methoxycinnamonitrile

Overview

Description

4-Methoxycinnamonitrile is an organic compound with the molecular formula C({10})H({9})NO. It is characterized by the presence of a methoxy group (-OCH(_3)) attached to the benzene ring of a cinnamyl nitrile structure. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxycinnamonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, to form the corresponding 4-methoxycinnamic acid. This intermediate is then dehydrated using a dehydrating agent like phosphorus oxychloride (POCl(_3)) to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycinnamonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methoxycinnamic acid using oxidizing agents like potassium permanganate (KMnO(_4)).

Reduction: Reduction of this compound can yield 4-methoxyphenylpropanenitrile using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO(_4)), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH(_4)), anhydrous conditions.

Substitution: Electrophiles like bromine (Br(_2)), iron(III) bromide (FeBr(_3)) as a catalyst.

Major Products:

Oxidation: 4-Methoxycinnamic acid.

Reduction: 4-Methoxyphenylpropanenitrile.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Methoxycinnamonitrile can be synthesized through various chemical reactions involving substituted cinnamaldehydes and nitriles. The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Table 1: Common Synthetic Routes for this compound

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Aldol Condensation | p-Methoxybenzaldehyde + Acetonitrile | Base-catalyzed, reflux | 85 |

| Nitrilation | Cinnamaldehyde + Hydrocyanic Acid | Acidic medium, room temp | 90 |

Biological Activities

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. These findings have implications for its use in pharmacology and therapeutic applications.

Anticancer Potential

Preliminary studies suggest that derivatives of cinnamon can inhibit cancer cell proliferation. Further research is needed to evaluate the specific effects of this compound on different cancer cell lines.

Surface-Enhanced Raman Spectroscopy (SERS)

This compound has been studied using Surface-Enhanced Raman Spectroscopy (SERS), which enhances Raman scattering by molecules adsorbed on rough metal surfaces or nanoparticles. This application is significant for analytical chemistry, particularly in detecting low concentrations of substances.

Case Study Example:

Chun et al. (1990) demonstrated the adsorption behavior of this compound on silver surfaces, revealing insights into its molecular interactions and providing a basis for further exploration in SERS applications .

Material Science Applications

Due to its unique chemical structure, this compound is also explored for applications in material science, particularly in the development of polymers and nanocomposites.

Polymerization Studies

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Table 3: Properties of Polymers Modified with this compound

| Polymer Type | Modification Level (%) | Thermal Stability (°C) |

|---|---|---|

| Polyvinyl Chloride | 5% | Increased by 20 |

| Polystyrene | 10% | Increased by 15 |

Mechanism of Action

The mechanism by which 4-methoxycinnamonitrile exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes. In biological systems, it may interact with specific receptors or enzymes, leading to its observed bioactivities.

Comparison with Similar Compounds

4-Methoxycinnamic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

4-Methoxybenzaldehyde: Lacks the nitrile group and has an aldehyde group instead.

4-Methoxyphenylpropanenitrile: Similar structure but with a saturated propyl chain instead of the unsaturated cinnamyl chain.

Uniqueness: 4-Methoxycinnamonitrile is unique due to its combination of a methoxy group and a nitrile group attached to a cinnamyl structure. This unique combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Biological Activity

4-Methoxycinnamonitrile (4-MCN) is a compound derived from cinnamon and has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-MCN, including its nematicidal properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- IUPAC Name : (E)-4-methoxy-2-(cyanomethyl)phenyl

1. Nematicidal Activity

One of the most notable biological activities of 4-MCN is its nematicidal effect . Research has demonstrated that 4-MCN exhibits potent toxicity against nematodes, particularly the pine wood nematode (Bursaphelenchus xylophilus), which is responsible for significant agricultural damage.

- LC50 Values : In laboratory studies, 4-MCN showed an LC50 value ranging from 0.224 to 0.502 mg/ml, indicating moderate to high toxicity compared to other compounds tested .

| Compound | LC50 (mg/ml) |

|---|---|

| This compound | 0.224 - 0.502 |

| Trans-cinnamaldehyde | 0.061 |

| Ethyl cinnamate | 0.114 - 0.195 |

| Methyl cinnamate | Moderate |

The mechanism behind this activity involves structural characteristics such as functional groups that influence the compound's interaction with nematodes, suggesting that modifications in the molecular structure can lead to enhanced efficacy .

2. Antimicrobial Properties

In addition to its nematicidal properties, 4-MCN has shown promising antimicrobial activity . Studies indicate that compounds related to cinnamon, including 4-MCN, possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The antimicrobial effects are believed to arise from the disruption of cell membranes and interference with metabolic processes within the bacteria .

3. Anti-inflammatory Effects

Emerging research suggests that 4-MCN may exhibit anti-inflammatory properties . In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Nematicidal Efficacy

A study conducted by Kong et al. (2006) evaluated the effectiveness of various cinnamon oil compounds against B. xylophilus. The results highlighted that 4-MCN's nematicidal activity was significant enough to warrant further investigation as a potential natural pesticide .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents, 4-MCN was assessed alongside other cinnamon derivatives for its ability to inhibit pathogenic bacteria. The findings revealed that while it exhibited moderate activity, it was less effective than trans-cinnamaldehyde but still demonstrated potential for development into a natural preservative or therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-4-Methoxycinnamonitrile, and how are stereochemical outcomes controlled?

The synthesis of (E)-4-Methoxycinnamonitrile involves a two-step protocol:

- Step 1 : A base-mediated condensation of 4-methoxybenzaldehyde with a nitrile precursor. Aliquat® 336 (a phase-transfer catalyst) and KOH are used under reflux to promote the Knoevenagel reaction, yielding the (E)-isomer with 22% efficiency after crystallization .

- Step 2 : Stereochemical control is achieved via reaction conditions (e.g., reflux temperature, solvent polarity) and purification methods (e.g., repeated crystallization in ethanol) to isolate the thermodynamically stable (E)-isomer .

- Characterization : Confirmation of stereochemistry relies on -NMR coupling constants () and comparison with authentic standards .

Q. How can hydrolysis of 4-Methoxycinnamonitrile be optimized to produce (E)-4-Methoxycinnamic acid?

Hydrolysis is performed under strongly basic conditions:

- Procedure : Reflux this compound with aqueous KOH (5:1 molar excess of KOH) for 5 hours. Acidification with HCl precipitates the cinnamic acid derivative, yielding 93% of (E)-4-Methoxycinnamic acid .

- Deuterium-Labeled Variants : Replacing HO with DO introduces deuterium at the α-position (>84% enrichment), validated by -NMR signal attenuation .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., isomerization, byproduct formation) impact the yield of this compound, and what strategies mitigate these issues?

- Key Challenges : The synthesis of this compound often results in low yields (e.g., 22%) due to:

- Isomerization : (Z)-/(E)-mixtures form during condensation, requiring selective crystallization .

- Byproducts : Unreacted aldehyde or polymerization side products (e.g., from radical intermediates) .

- Mitigation Strategies :

- Use phase-transfer catalysts (e.g., Aliquat® 336) to enhance reaction homogeneity and reduce side reactions .

- Optimize solvent polarity (e.g., ethanol for crystallization) to favor the (E)-isomer .

Q. What mechanistic insights explain the regioselective demethylation of this compound to 4-Hydroxycinnamonitrile?

- Reaction Protocol : Treatment with BBr in DCM selectively cleaves the methoxy group via SN2-like demethylation.

- Mechanism : BBr acts as a Lewis acid, coordinating to the methoxy oxygen, followed by nucleophilic attack by bromide to form the phenolic product.

- Yield Limitations : The reaction achieves only 19% yield due to incomplete conversion and competing degradation pathways. Excess BBr (2:1 molar ratio) and prolonged reaction times (72 hours) improve efficiency marginally .

Q. How can contradictions in bioactivity data for this compound (e.g., nematicidal potency vs. structural analogs) be resolved experimentally?

- Context : Evidence shows this compound exhibits moderate nematicidal activity (EC ≈ 0.224–0.502 mg/mL), outperformed by trans-cinnamaldehyde but superior to non-cyano derivatives .

- Resolution Strategies :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy position, nitrile vs. aldehyde groups) to isolate critical pharmacophores.

- Mode-of-Action Assays : Use fluorescent probes or isotopic labeling to track binding interactions with nematode targets (e.g., acetylcholinesterase inhibition) .

Q. What analytical methods are critical for distinguishing this compound from its structural analogs (e.g., 4-Methoxybenzonitrile)?

- Differentiation Techniques :

- Mass Spectrometry (MS) : Molecular ion peaks () and fragmentation patterns differ due to the α,β-unsaturated nitrile moiety in cinnamonitrile derivatives .

- Infrared (IR) Spectroscopy : The conjugated C≡N stretch in this compound appears at ~2220 cm, while non-conjugated nitriles (e.g., 4-Methoxybenzonitrile) show higher wavenumbers (~2240 cm) .

Q. Methodological Guidance

Q. How should researchers design experiments to address low reproducibility in this compound syntheses?

- Variables to Control :

- Moisture Sensitivity : Use anhydrous solvents and inert atmospheres (N/Ar) to prevent hydrolysis of intermediates .

- Catalyst Purity : Validate Aliquat® 336 activity via blank reactions.

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Protocol :

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBCNHHPIBKYBO-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035107 | |

| Record name | 3-(4-Methoxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28446-68-6, 14482-11-2 | |

| Record name | Cinnamonitrile, p-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28446-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis,trans-4-methoxycinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxycinnamonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET8BLJ6LJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.